molecular formula C23H22N4O3S B11109987 1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone

1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone

Cat. No.: B11109987
M. Wt: 434.5 g/mol
InChI Key: RQTUTQMKCOTAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}-1-ETHANONE is a complex organic compound that features a pyrazole ring, a thiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}-1-ETHANONE typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the thiazole ring via condensation reactions.
  • Functionalization of the aromatic rings with nitro and methyl groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution on aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}-1-ETHANONE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like 1-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}-1-ETHANONE typically involves interaction with specific molecular targets. This could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating signal transduction pathways.

    Influence on cellular pathways: Affecting processes such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 1-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}-1-ETHANONE include:

    Other pyrazole derivatives: Compounds with similar core structures but different substituents.

    Thiazole-containing compounds: Molecules that feature the thiazole ring.

    Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

The uniqueness of 1-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}-1-ETHANONE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C23H22N4O3S/c1-13-8-9-14(2)19(10-13)20-12-21(17-6-5-7-18(11-17)27(29)30)26(25-20)23-24-15(3)22(31-23)16(4)28/h5-11,21H,12H2,1-4H3

InChI Key

RQTUTQMKCOTAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC(=C(S4)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.